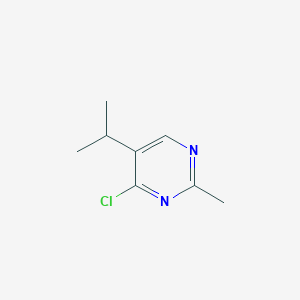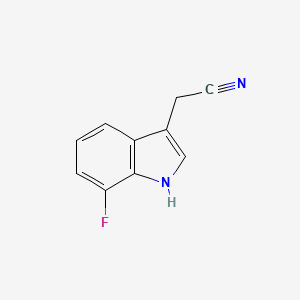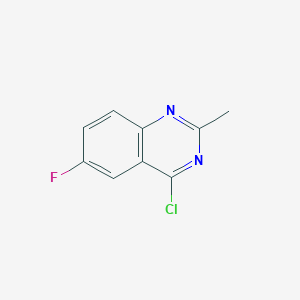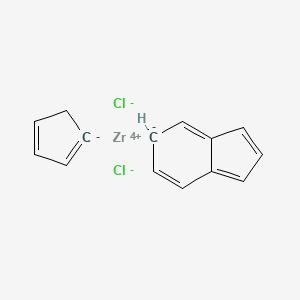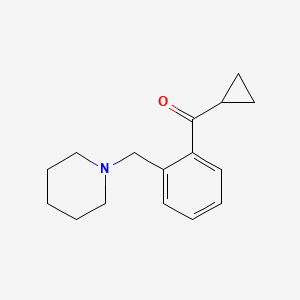
2-(Pipéridinométhyl)phényl cyclopropyl cétone
Vue d'ensemble
Description
Cyclopropyl 2-(piperidinomethyl)phenyl ketone is an organic compound characterized by a cyclopropyl group attached to a phenyl ketone structure, with a piperidinomethyl substituent
Applications De Recherche Scientifique
Cyclopropyl 2-(piperidinomethyl)phenyl ketone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Mécanisme D'action
Target of Action
Cyclopropane derivatives are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
Cyclopropyl 2-(piperidinomethyl)phenyl ketone, like other cyclopropane derivatives, may interact with its targets through a mechanism involving hydrogen borrowing (HB) catalysis . This process involves the alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, resulting in the formation of a cyclopropanated product .
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various biochemical pathways due to their ability to impose conformational restrictions on molecules, leading to improved interactions with target proteins .
Pharmacokinetics
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .
Result of Action
The inclusion of a cyclopropane motif in drug candidates can impart a significant boost in potency .
Action Environment
The stability and efficacy of cyclopropane derivatives can be influenced by various factors, including temperature, ph, and the presence of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 2-(piperidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl phenyl ketone with piperidine in the presence of a suitable base. One common method involves the use of samarium(II) diiodide (SmI2) as a catalyst for the coupling reaction . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl 2-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
Cyclopropyl phenyl ketone: Lacks the piperidinomethyl group, making it less versatile in certain applications.
Piperidinomethyl phenyl ketone: Does not have the cyclopropyl group, which may affect its reactivity and binding properties.
Uniqueness: Cyclopropyl 2-(piperidinomethyl)phenyl ketone is unique due to the combination of the cyclopropyl and piperidinomethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
cyclopropyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-8-9-13)15-7-3-2-6-14(15)12-17-10-4-1-5-11-17/h2-3,6-7,13H,1,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQIRPRGXUYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643620 | |
| Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-83-6 | |
| Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)

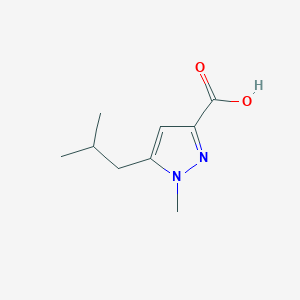


![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)
![cyclopropyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604317.png)
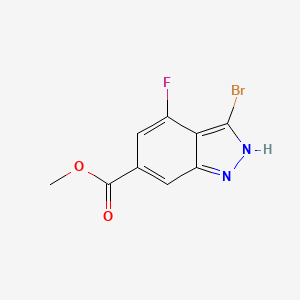
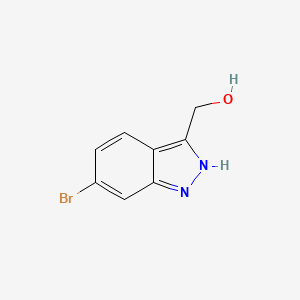
![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)
